Cas no 886906-79-2 (N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide)

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a naphthalene carboxamide moiety and a methanesulfonylphenyl group. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor or bioactive scaffold due to its rigid aromatic framework and sulfonyl electron-withdrawing properties. The oxadiazole ring enhances metabolic stability, while the naphthalene group may improve target binding affinity. Its synthetic versatility allows for further derivatization, making it a candidate for structure-activity relationship studies in drug discovery. The compound’s distinct electronic and steric profile suggests applicability in developing therapeutics for inflammation or oncology. Analytical characterization confirms high purity and stability under standard conditions.
N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide structure
886906-79-2 structure
Product name:N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide
CAS No:886906-79-2
MF:C20H15N3O4S
MW:393.415803194046
CID:5477830

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
    • N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide
    • Inchi: 1S/C20H15N3O4S/c1-28(25,26)17-8-4-7-16(12-17)19-22-23-20(27-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24)
    • InChI Key: KGERHCOGLHGIEU-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC=C2)=CC=C1C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)=O

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2645-0689-1mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2645-0689-5mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2645-0689-50mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2645-0689-25mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2645-0689-30mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2645-0689-20μmol
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2645-0689-75mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2645-0689-2mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2645-0689-3mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2645-0689-15mg
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
886906-79-2 90%+
15mg
$89.0 2023-05-16

Additional information on N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide

Comprehensive Overview of N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide (CAS No. 886906-79-2)

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide, with the CAS number 886906-79-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The unique structural features of this molecule, including the naphthalene and methanesulfonylphenyl moieties, contribute to its potential as a scaffold for developing novel therapeutic agents.

In recent years, the scientific community has shown growing interest in 1,3,4-oxadiazole derivatives due to their broad-spectrum pharmacological properties. Researchers are particularly focused on their role as enzyme inhibitors, anti-inflammatory agents, and anticancer candidates. The compound N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide is no exception, with preliminary studies suggesting its potential in modulating key biological pathways. Its molecular structure allows for interactions with various protein targets, making it a promising candidate for further investigation.

The synthesis of CAS 886906-79-2 involves multi-step organic reactions, including the formation of the 1,3,4-oxadiazole ring and subsequent coupling with naphthalene-2-carboxamide. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the increasing demand for high-purity research chemicals, this compound is often supplied under stringent quality control measures to meet the needs of academic and industrial laboratories.

One of the most searched topics related to this compound is its potential application in targeted drug delivery systems. With the rise of personalized medicine and precision oncology, researchers are exploring how N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide can be functionalized to enhance its bioavailability and specificity. Questions like "How does this compound interact with kinase proteins?" or "What are its ADME properties?" are frequently encountered in scientific forums and search engines.

Another area of interest is the compound's role in computational chemistry and molecular docking studies. As AI-driven drug discovery gains traction, CAS 886906-79-2 is often used as a test case for predicting binding affinities and optimizing lead compounds. Its structural complexity makes it an ideal subject for in silico modeling, which aligns with the current trend of reducing reliance on traditional trial-and-error methods.

From an industrial perspective, the scalability of synthesizing N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide is a topic of discussion. Companies specializing in custom synthesis and contract research are often queried about the feasibility of producing this compound in bulk without compromising its pharmacological efficacy. This reflects the broader shift toward sustainable chemistry and green synthesis practices in the pharmaceutical sector.

In conclusion, N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide (CAS No. 886906-79-2) represents a fascinating area of research at the intersection of medicinal chemistry and drug development. Its multifaceted applications, coupled with the growing emphasis on innovative therapeutics, ensure that this compound will remain a subject of intense study for years to come. For researchers and industry professionals, staying updated on the latest findings related to this molecule is essential for leveraging its full potential.

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